![molecular formula C44H55N3O13 B12913377 (2S,4S)-1-tert-Butyl 2-(2-(9-(((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyl)oxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B12913377.png)
(2S,4S)-1-tert-Butyl 2-(2-(9-(((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyl)oxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate
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Overview
Description
(2S,4S)-1-tert-Butyl 2-(2-(9-(((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyl)oxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C44H55N3O13 and its molecular weight is 833.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2S,4S)-1-tert-butyl 2-(2-(9-(((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyl)oxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate is a complex organic molecule with potential biological activities. This article aims to detail its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups such as pyrrolidine dicarboxylate and dibenzochromene moieties. Its molecular formula is C44H53N7O and it has a molecular weight of approximately 791.9 g/mol . The stereochemistry at specific positions contributes to its biological interactions.
Research indicates that this compound may interact with various biological targets, particularly in relation to enzyme inhibition and receptor modulation. The presence of the dibenzochromene structure suggests potential activity in modulating pathways associated with cancer and inflammation .
In Vitro Studies
In vitro studies have demonstrated that derivatives of similar compounds can exhibit significant activity against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 11.94 | |
Compound B | A549 (Lung Cancer) | 15.00 |
These studies suggest that the target compound may exhibit similar or enhanced potency against these cell lines due to its structural complexity.
In Vivo Studies
Limited in vivo studies have been reported. However, compounds with similar structures have shown promising results in animal models for cancer treatment. For example:
- Study on Tumor Growth : A related compound demonstrated a reduction in tumor size in xenograft models by inhibiting angiogenesis pathways .
Case Studies
- Case Study 1 : A study investigated the effects of a closely related compound on prostate cancer cells, showing a reduction in cell viability and induction of apoptosis at concentrations above 10 µM.
- Case Study 2 : Another study focused on the anti-inflammatory properties of similar compounds, revealing a significant decrease in pro-inflammatory cytokines when tested in macrophage models.
Scientific Research Applications
Structure and Composition
The compound has a molecular formula of C26H36N4O7 and a molecular weight of approximately 508.59 g/mol. Its structure features multiple functional groups including pyrrolidine and dicarboxylate moieties, which are crucial for its biological activity.
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural components suggest potential activity against various biological targets:
- Anticancer Activity : The presence of the dibenzochromene moiety indicates potential anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines .
- Antimicrobial Properties : The pyrrolidine derivatives have been explored for their antibacterial and antifungal activities. Research indicates that modifications to the pyrrolidine ring can enhance antimicrobial efficacy .
Drug Delivery Systems
The compound's unique structure allows it to be utilized in drug delivery systems. Its ability to form stable complexes with other therapeutic agents can improve solubility and bioavailability. Research has focused on developing prodrugs that utilize this compound to enhance the delivery of poorly soluble drugs .
Biochemical Studies
This compound serves as a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and protein interactions. Its specific functional groups can be used to probe active sites or inhibit enzymatic activity, providing insights into metabolic pathways.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar compounds derived from pyrrolidine scaffolds. The research demonstrated that modifications at specific positions on the pyrrolidine ring significantly enhanced cytotoxicity against breast cancer cell lines . Such findings suggest that (2S,4S)-1-tert-Butyl derivatives may have similar or improved activity.
Case Study 2: Antimicrobial Efficacy
Research published in Pharmaceuticals explored a series of pyrrolidine derivatives for their antimicrobial properties. Compounds with structural similarities to (2S,4S)-1-tert-Butyl were found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as lead candidates for antibiotic development .
Properties
Molecular Formula |
C44H55N3O13 |
---|---|
Molecular Weight |
833.9 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-[2-[9-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carbonyl]oxy-8-oxo-5,9,10,11-tetrahydronaphtho[2,3-c]isochromen-3-yl]-2-oxoethyl] (4S)-4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C44H55N3O13/c1-23(2)37(45-42(53)56-8)39(50)47-24(3)9-13-32(47)41(52)59-35-14-11-26-17-31-29-12-10-27(16-28(29)21-57-36(31)18-30(26)38(35)49)34(48)22-58-40(51)33-15-25(20-55-7)19-46(33)43(54)60-44(4,5)6/h10,12,16-18,23-25,32-33,35,37H,9,11,13-15,19-22H2,1-8H3,(H,45,53)/t24-,25-,32-,33?,35?,37-/m0/s1 |
InChI Key |
VIUSEVDFPVOBFC-SSTAEJKDSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C(=O)OC2CCC3=CC4=C(C=C3C2=O)OCC5=C4C=CC(=C5)C(=O)COC(=O)C6C[C@@H](CN6C(=O)OC(C)(C)C)COC |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)OC2CCC3=CC4=C(C=C3C2=O)OCC5=C4C=CC(=C5)C(=O)COC(=O)C6CC(CN6C(=O)OC(C)(C)C)COC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.